

An In-depth Technical Guide to the Synthesis of 2-Hydroxypropanimidamide Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Hydroxypropanimidamide**

Cat. No.: **B1275135**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of **2-hydroxypropanimidamide** hydrochloride, a valuable intermediate in organic synthesis and drug discovery. The document outlines a viable synthetic pathway, presents expected analytical data, and includes a comprehensive, albeit representative, experimental protocol.

Introduction

2-Hydroxypropanimidamide hydrochloride is a chiral building block featuring both a hydroxyl and an amidine functional group. This unique combination makes it a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many biologically active molecules and active pharmaceutical ingredients (APIs). The amidine group, in particular, is a recognized pharmacophore known for its ability to participate in hydrogen bonding and interact with biological targets.

Synthesis Pathway: The Pinner Reaction

A primary and efficient method for the synthesis of **2-hydroxypropanimidamide** hydrochloride is the Pinner reaction. This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imide salt, known as a Pinner salt. This intermediate is then treated with ammonia to yield the desired amidine. In the case of **2-hydroxypropanimidamide** hydrochloride, the starting material is lactonitrile (2-hydroxypropanenitrile).

The overall reaction scheme is as follows:

Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)

Lactonitrile is reacted with an alcohol, such as ethanol, in the presence of anhydrous hydrogen chloride gas. This step forms the ethyl 2-hydroxypropanimidate hydrochloride intermediate.

Step 2: Ammonolysis of the Imidate Hydrochloride

The Pinner salt intermediate is then reacted with ammonia to displace the ethoxy group and form **2-hydroxypropanimidamide**, which is subsequently isolated as its hydrochloride salt.

Data Presentation

Due to the limited availability of specific experimental data in publicly accessible literature, the following tables present expected or theoretical quantitative data for the synthesis of **2-hydroxypropanimidamide** hydrochloride. These values are based on typical outcomes for Pinner reactions and the known properties of the compound.

Table 1: Physicochemical Properties of **2-Hydroxypropanimidamide** Hydrochloride

Property	Value
Molecular Formula	C ₃ H ₉ ClN ₂ O
Molecular Weight	124.57 g/mol
Appearance	White to off-white crystalline solid
Melting Point	Not reported
Solubility	Soluble in water and polar organic solvents

Table 2: Expected Spectroscopic Data for **2-Hydroxypropanimidamide** Hydrochloride

Technique	Expected Chemical Shifts / Peaks
¹ H NMR (D ₂ O)	δ 4.4-4.5 (q, 1H, CH), δ 1.4-1.5 (d, 3H, CH ₃)
¹³ C NMR (D ₂ O)	δ 170-175 (C=N), δ 65-70 (CH-OH), δ 20-25 (CH ₃)
IR (KBr)	~3400 cm ⁻¹ (O-H), ~3200-3000 cm ⁻¹ (N-H), ~1650 cm ⁻¹ (C=N)

Experimental Protocols

The following is a representative experimental protocol for the synthesis of **2-hydroxypropanimidamide** hydrochloride via the Pinner reaction. This protocol is based on general procedures for this reaction type and should be adapted and optimized for specific laboratory conditions.

Materials:

- Lactonitrile
- Anhydrous ethanol
- Anhydrous diethyl ether
- Hydrogen chloride gas
- Ammonia gas
- Anhydrous calcium chloride

Equipment:

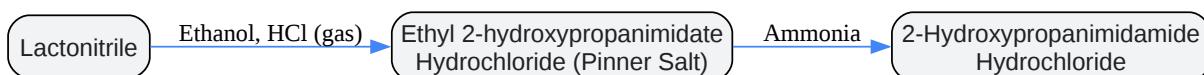
- Three-necked round-bottom flask
- Gas inlet tube
- Drying tube (filled with anhydrous calcium chloride)

- Magnetic stirrer
- Ice bath
- Filtration apparatus

Procedure:

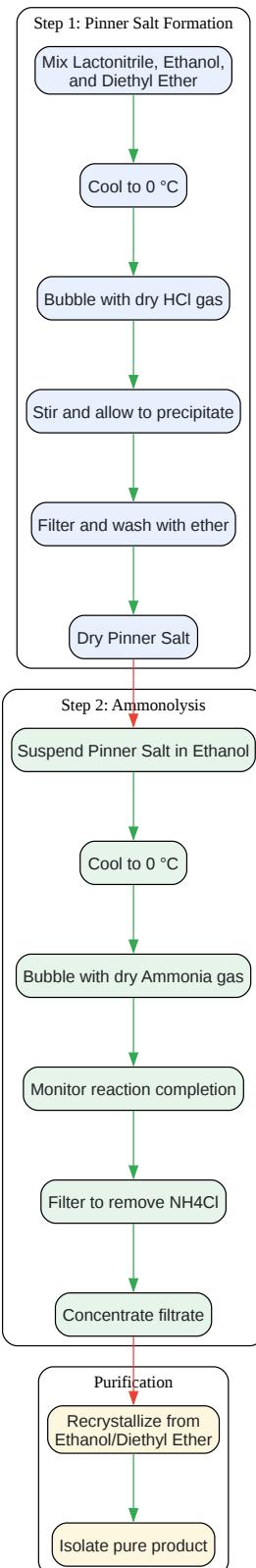
Step 1: Synthesis of Ethyl 2-hydroxypropanimidate Hydrochloride

- A solution of lactonitrile (1.0 eq) in anhydrous ethanol (2.0 eq) and anhydrous diethyl ether is prepared in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
- The flask is cooled in an ice bath to 0 °C.
- A stream of dry hydrogen chloride gas is bubbled through the solution with vigorous stirring. The flow of HCl is maintained until the solution is saturated.
- The reaction mixture is then sealed and allowed to stand at 0-5 °C for 24-48 hours, during which time a white precipitate of the imidate hydrochloride is expected to form.
- The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield the crude ethyl 2-hydroxypropanimidate hydrochloride.


Step 2: Synthesis of **2-Hydroxypropanimidamide** Hydrochloride

- The crude ethyl 2-hydroxypropanimidate hydrochloride (1.0 eq) is suspended in anhydrous ethanol in a clean, dry flask.
- The suspension is cooled in an ice bath.
- A stream of dry ammonia gas is passed through the suspension with stirring.
- The reaction is monitored for the consumption of the imidate hydrochloride. The reaction is typically complete after several hours.

- Upon completion, the reaction mixture is filtered to remove any ammonium chloride byproduct.
- The filtrate is concentrated under reduced pressure to yield the crude **2-hydroxypropanimidamide** hydrochloride.
- The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to afford the purified product as a crystalline solid.


Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and a logical workflow for the synthesis of **2-hydroxypropanimidamide** hydrochloride.

[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of **2-hydroxypropanimidamide** hydrochloride.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis and purification of the target compound.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of 2-Hydroxypropanimidamide Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1275135#synthesis-of-2-hydroxypropanimidamide-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com